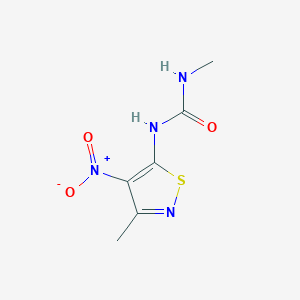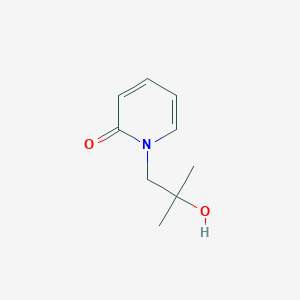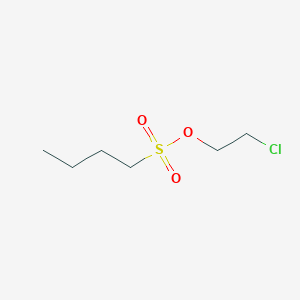
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a dioxaphospholane ring with a chloro and methoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane typically involves the cyclization of appropriate precursors. One method starts with methyl 4-chloroacetoacetate, which undergoes cyclization with urea to form an intermediate. This intermediate is then reacted with a chlorinating reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The dioxaphospholane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphorus atom.
Hydrolysis Conditions: Acidic or basic aqueous solutions can hydrolyze the dioxaphospholane ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphorus-containing groups into organic molecules.
Materials Science: The compound can be used in the synthesis of phosphorus-containing polymers and materials.
Biological Studies: The compound can be used to study the effects of phosphorus-containing compounds on biological systems
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The chloro group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The dioxaphospholane ring can undergo hydrolysis, releasing phosphoric acid derivatives. These reactions can affect molecular targets and pathways in biological systems, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dioxaphospholane ring.
4-Methoxy-2-methylphenylboronic acid: Contains a methoxy group and a boronic acid functional group.
Uniqueness
2-Chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65534-00-1 |
|---|---|
Molekularformel |
C4H8ClO3P |
Molekulargewicht |
170.53 g/mol |
IUPAC-Name |
2-chloro-4-(methoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO3P/c1-6-2-4-3-7-9(5)8-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
NJKGGXIVXBWFTO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1COP(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)










![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
